molecular formula C19H22FN3O B2787402 N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide CAS No. 2411235-81-7

N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide

Cat. No.: B2787402
CAS No.: 2411235-81-7
M. Wt: 327.403
InChI Key: SSRVBPWPGRKQEM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information on the compound’s appearance or state at room temperature .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include its reactivity with other substances, the conditions required for reactions to occur, and the products formed .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs, which can have mechanisms of action that involve binding to specific proteins or other molecules in the body .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is often summarized in a material safety data sheet .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include additional synthesis methods, more detailed structure analysis, or exploration of new reactions .

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-4-18(24)23(17-9-13(2)10-17)12-15-11-22(3)21-19(15)14-5-7-16(20)8-6-14/h4-8,11,13,17H,1,9-10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRVBPWPGRKQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)N(CC2=CN(N=C2C3=CC=C(C=C3)F)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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